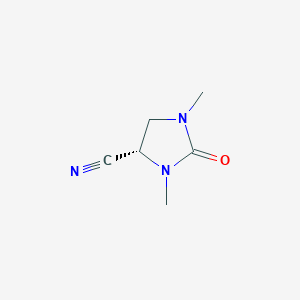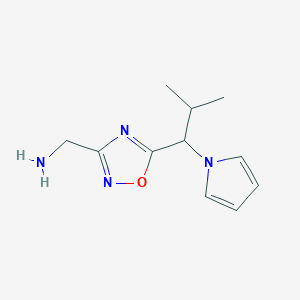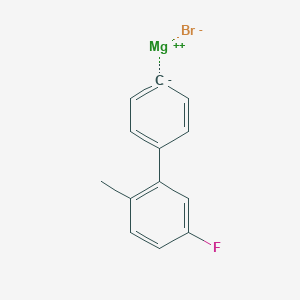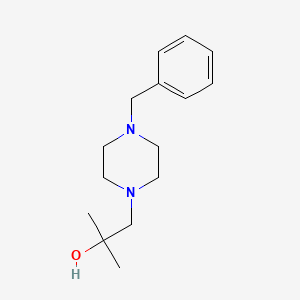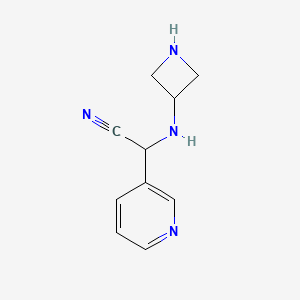
2-(Azetidin-3-ylamino)-2-(pyridin-3-yl)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Azetidin-3-ylamino)-2-(pyridin-3-yl)acetonitrile is a chemical compound that features both azetidine and pyridine rings. Compounds containing these rings are often of interest in medicinal chemistry due to their potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-3-ylamino)-2-(pyridin-3-yl)acetonitrile typically involves the formation of the azetidine ring followed by its attachment to the pyridine ring. Common synthetic routes may include:
Cyclization reactions: to form the azetidine ring.
Nucleophilic substitution: to attach the azetidine ring to the pyridine ring.
Reaction conditions: often involve the use of organic solvents, catalysts, and controlled temperatures.
Industrial Production Methods
Industrial production methods for such compounds usually involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and ensuring compliance with safety and environmental regulations.
化学反応の分析
Types of Reactions
2-(Azetidin-3-ylamino)-2-(pyridin-3-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Conversion of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce a new functional group.
科学的研究の応用
Chemistry: As a building block for more complex molecules.
Biology: Studying its interactions with biological molecules.
Medicine: Potential therapeutic uses due to its biological activity.
Industry: Use in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-(Azetidin-3-ylamino)-2-(pyridin-3-yl)acetonitrile involves its interaction with specific molecular targets. These could include:
Enzymes: Inhibition or activation of enzymatic activity.
Receptors: Binding to receptors to modulate their activity.
Pathways: Affecting biochemical pathways within cells.
類似化合物との比較
Similar Compounds
2-(Azetidin-3-ylamino)-2-(pyridin-2-yl)acetonitrile: Similar structure but with a different position of the pyridine ring.
2-(Azetidin-3-ylamino)-2-(pyridin-4-yl)acetonitrile: Another positional isomer.
Uniqueness
2-(Azetidin-3-ylamino)-2-(pyridin-3-yl)acetonitrile is unique due to its specific ring structure and the position of the functional groups, which can influence its chemical reactivity and biological activity.
特性
分子式 |
C10H12N4 |
|---|---|
分子量 |
188.23 g/mol |
IUPAC名 |
2-(azetidin-3-ylamino)-2-pyridin-3-ylacetonitrile |
InChI |
InChI=1S/C10H12N4/c11-4-10(14-9-6-13-7-9)8-2-1-3-12-5-8/h1-3,5,9-10,13-14H,6-7H2 |
InChIキー |
UNFRLIRFZXTRJE-UHFFFAOYSA-N |
正規SMILES |
C1C(CN1)NC(C#N)C2=CN=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


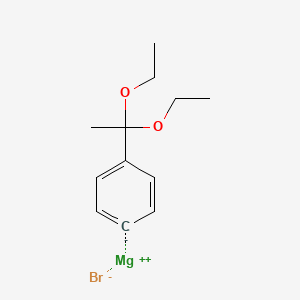
![2-[(Tetrahydrofurfuryloxy)methyl]phenylZinc bromide](/img/structure/B14885891.png)
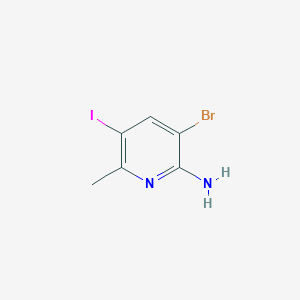
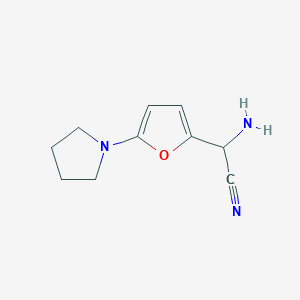
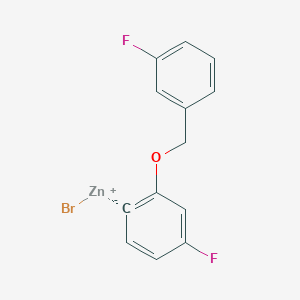

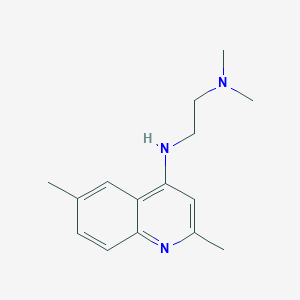
![1-Ethynyl-5-azaspiro[2.3]hexane hydrochloride](/img/structure/B14885921.png)
